![molecular formula C18H18N2O3S B2875862 5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 1356810-44-0](/img/structure/B2875862.png)

5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is unknown, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .

Synthesis Analysis

Benzodiazepines are synthesized via a multi-step process involving different reagents and conditions. The exact process can vary depending on the specific benzodiazepine being synthesized .Molecular Structure Analysis

Benzodiazepines are heterocyclic compounds, meaning they contain atoms of at least two different elements in their ring structure. They have a fusion of a benzene ring and a diazepine ring .Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including hydroxylation and nitro reduction, among others. The exact reactions and their products can depend on the specific benzodiazepine and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines can vary depending on the specific compound. These properties can include melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, MS) .Scientific Research Applications

Synthesis and Chemical Properties

- Novel substituted 1,5-benzothiazepines containing a sulfonyl moiety have been synthesized, focusing on their efficient production and the investigation of their structural and chemical properties. These compounds demonstrate significant potential in material science and chemical synthesis due to their unique sulfonyl groups and benzodiazepine backbone (Chhakra, Mukherjee, Singh, & Chauhan, 2019).

Biological Applications

- Research on benzothiazepine derivatives reveals their potential as calcium channel blockers, indicating their importance in medical chemistry for developing new therapeutic agents. These studies provide a foundation for further exploration into the cardiovascular effects of such compounds and their potential use in treating diseases related to calcium channel dysregulation (Atwal, Bergey, Hedberg, & Moreland, 1987).

Material Science and Corrosion Inhibition

- Benzothiazepine derivatives have been studied for their corrosion inhibition properties on mild steel in an acid medium, showcasing their potential in industrial applications for protecting metals against corrosion. This research highlights the versatility of benzodiazepine compounds beyond their biological activity, extending into materials science (Sasikala, Parameswari, & Chitra, 2016).

Fluorescent Probes

- The development of fluorescent solvatochromic dyes based on the benzodiazepine structure, demonstrating their application in creating sensitive molecular probes for studying biological events and processes. These compounds, with their strong solvent-dependent fluorescence, can be utilized in various fields of biological research and diagnostics (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Pharmacological Studies

- Investigations into the pharmacological activities of benzodiazepine derivatives, including their potential as antioxidants and therapeutic agents. These studies underline the chemical versatility and therapeutic potential of benzodiazepine derivatives in designing new drugs with specific biological activities (Sudhana & Jangampalli Adi, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

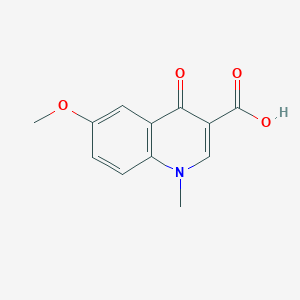

IUPAC Name |

5-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-14-6-8-15(9-7-14)11-13-24(22,23)20-12-10-18(21)19-16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,19,21)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNWAFUVCFBTJZ-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2875780.png)

![Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2875782.png)

![4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875787.png)

![4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole](/img/structure/B2875790.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2875791.png)

![3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875795.png)